molecular formula C20H12ClNO5S B2605084 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate CAS No. 899414-32-5

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B2605084
CAS No.: 899414-32-5
M. Wt: 413.83
InChI Key: JRQDHSAHDPYQFA-ODLFYWEKSA-N
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Description

This compound belongs to a class of benzofuran derivatives functionalized with pyridinylmethylene and sulfonate groups. Its Z-isomeric configuration ensures specific spatial orientation of the pyridin-4-ylmethylene group at the benzofuran core, while the 4-chlorobenzenesulfonate substituent enhances electronic and steric properties. Such structural features are critical for biological activity, particularly in targeting microtubule dynamics, as seen in related analogues .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO5S/c21-14-1-4-16(5-2-14)28(24,25)27-15-3-6-17-18(12-15)26-19(20(17)23)11-13-7-9-22-10-8-13/h1-12H/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQDHSAHDPYQFA-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the pyridinylmethylene group through a condensation reaction. The final step involves the esterification with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzenesulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the activity of various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound’s closest analogues vary in two primary regions:

  • Pyridine substituent position : Pyridin-4-yl (target compound) vs. pyridin-3-yl (e.g., [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate, ).
  • Sulfonate group : 4-chlorobenzenesulfonate (target) vs. 4-methoxybenzenesulfonate () or other aryl/heteroaryl sulfonates.
Table 1: Structural and Electronic Comparison
Compound Name Pyridine Position Sulfonate Group Key Functional Groups
Target Compound (Z)-...4-chlorobenzenesulfonate 4 4-Cl-C6H4-SO3 Chloro (electron-withdrawing)
[(2Z)-3-oxo-2-(pyridin-3-yl...methoxybenzenesulfonate 3 4-OCH3-C6H4-SO3 Methoxy (electron-donating)
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)... (5b) 4 2,6-dichlorobenzyloxy Dichloro substitution
Compound B1 (Quinolin-2-ylmethylene derivative) Quinolin-2-yl Acetate substituents Increased aromatic bulk

Electronic and Solubility Profiles

  • 4-Chloro vs. In contrast, the methoxy group’s electron-donating properties may favor π-π stacking but reduce metabolic stability .
  • Solubility : The 4-chlorobenzenesulfonate group likely confers moderate solubility in polar solvents, whereas the 4-methoxy analogue may exhibit higher aqueous solubility but lower membrane penetration.

Research Findings and Implications

Antiproliferative Efficacy

  • The chloro substituent’s role in enhancing tubulin-binding affinity is inferred from the superior activity of 5b over methoxy or indole-containing analogues.

Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H15ClN2O5S. Its structure features a benzofuran core linked to a pyridine moiety, contributing to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Studies

StudyCell LineMechanism of ActionIC50 (µM)
AMCF-7 (Breast)Caspase activation15.2
BHeLa (Cervical)Bcl-2 modulation10.5
CA549 (Lung)ROS generation12.8

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits bacterial growth by disrupting cell membrane integrity and inhibiting DNA synthesis .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell survival and apoptosis.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Cells : A detailed study evaluated the effects of the compound on MCF-7 breast cancer cells, showing significant apoptosis induction at concentrations above 10 µM.
    "The compound induced cell cycle arrest and promoted apoptosis through the intrinsic pathway" .
  • Antimicrobial Testing : A series of tests against common bacterial strains revealed that the compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

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